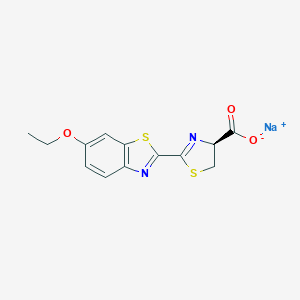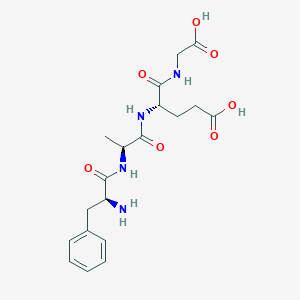
Poly(phenylalanyl-alanyl-glutamyl-glycine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(phenylalanyl-alanyl-glutamyl-glycine), commonly known as PAGG, is a peptide compound that has gained significant attention in the scientific community due to its potential health benefits. PAGG is a combination of four amino acids, namely phenylalanine, alanine, glutamine, and glycine. The compound has been widely studied for its ability to enhance fat loss, improve athletic performance, and promote overall health and wellness.
Mecanismo De Acción
PAGG works by activating various enzymes in the body that are involved in fat metabolism. The compound has been shown to increase the activity of AMP-activated protein kinase (AMPK), which is a key regulator of fat metabolism. Additionally, PAGG has been found to inhibit the activity of the enzyme HMG-CoA reductase, which is involved in the synthesis of cholesterol.
Biochemical and Physiological Effects:
PAGG has several biochemical and physiological effects on the body. The compound has been found to increase the levels of adiponectin, a hormone that regulates glucose and fat metabolism. Additionally, PAGG has been shown to increase the levels of uncoupling protein 1 (UCP1), which is involved in thermogenesis and fat oxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PAGG has several advantages for lab experiments, including its ability to enhance fat loss and improve athletic performance. Additionally, PAGG has been found to have anti-inflammatory and antioxidant properties, which can help protect against various diseases and conditions. However, there are also some limitations to using PAGG in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on PAGG. One area of interest is the potential use of PAGG as a treatment for obesity and related metabolic disorders. Additionally, further research is needed to determine the safety and efficacy of PAGG in humans, as most studies to date have been conducted in animals. Finally, there is a need for more research on the long-term effects of PAGG use, including its potential effects on cardiovascular health and cancer risk.
Conclusion:
In conclusion, PAGG is a peptide compound that has gained significant attention in the scientific community due to its potential health benefits. The compound has been found to enhance fat loss, improve athletic performance, and promote overall health and wellness. While there are still some limitations to using PAGG in lab experiments, the compound holds promise as a potential treatment for obesity and related metabolic disorders. Further research is needed to determine its safety and efficacy in humans and to explore its potential long-term effects on health.
Métodos De Síntesis
PAGG can be synthesized using various methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. The most commonly used method is solid-phase peptide synthesis, which involves the stepwise addition of each amino acid to a growing peptide chain. The process is repeated until the desired length of the peptide is achieved.
Aplicaciones Científicas De Investigación
PAGG has been extensively studied for its potential health benefits. Several studies have shown that PAGG can improve fat loss, increase muscle mass, and enhance athletic performance. Additionally, PAGG has been found to have anti-inflammatory and antioxidant properties, which can help protect against various diseases and conditions.
Propiedades
Número CAS |
103719-15-9 |
|---|---|
Nombre del producto |
Poly(phenylalanyl-alanyl-glutamyl-glycine) |
Fórmula molecular |
C19H26N4O7 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O7/c1-11(22-18(29)13(20)9-12-5-3-2-4-6-12)17(28)23-14(7-8-15(24)25)19(30)21-10-16(26)27/h2-6,11,13-14H,7-10,20H2,1H3,(H,21,30)(H,22,29)(H,23,28)(H,24,25)(H,26,27)/t11-,13-,14-/m0/s1 |
Clave InChI |
YYNSKODBBFTDJS-UBHSHLNASA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Otros números CAS |
103719-15-9 |
Secuencia |
FAEG |
Sinónimos |
poly(Phe-A-G-Gly) poly(Phe-Ala-Glu-Gly) poly(phenylalanyl-alanyl-glutamyl-glycine) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cucurbit[7]uril](/img/structure/B34203.png)

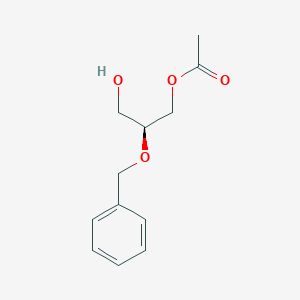
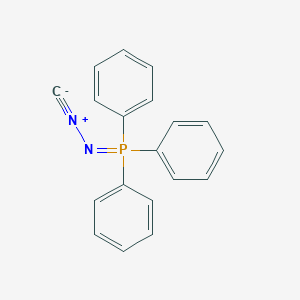
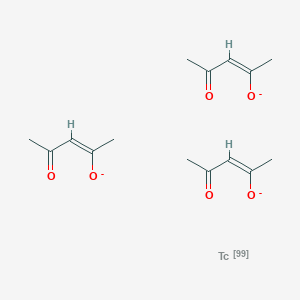
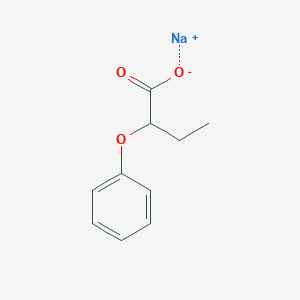
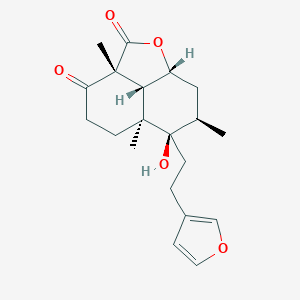

![(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B34217.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)
